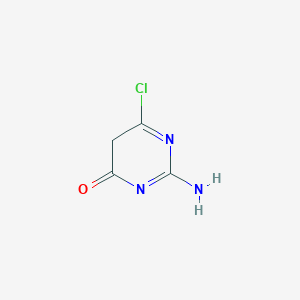
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that binds with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in microglia, astrocytes, and other immune cells. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
作用机制
DPA-714 binds to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide on the surface of microglia and other immune cells. Upon binding, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation results in the production and release of proinflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce the production of reactive oxygen species and to activate the inflammasome pathway, which is involved in the production of proinflammatory cytokines. In addition, it has been shown to induce the expression of genes involved in the regulation of apoptosis and cell proliferation.
实验室实验的优点和局限性
DPA-714 has several advantages for use in laboratory experiments. It is highly specific for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide and has a high affinity for the protein, which makes it a useful tool for studying microglial activation. It is also relatively easy to synthesize and can be labeled with various radioisotopes for use in imaging studies.
One limitation of DPA-714 is that it is not specific for microglia and also binds to other immune cells, such as astrocytes. This can make it difficult to distinguish between the different cell types in imaging studies. In addition, the use of radiolabeled compounds can be expensive and require specialized equipment and expertise.
未来方向
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new imaging techniques that can more accurately distinguish between microglia and other immune cells. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Finally, there is ongoing research into the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide in the regulation of immune cell function and the development of new compounds that can modulate its activity.
合成方法
DPA-714 can be synthesized by reacting 2-fluoroacetophenone with 3,5-dimethylpyrazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product.
科学研究应用
DPA-714 has been used extensively in scientific research for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. It has been shown to be a highly specific and sensitive marker for microglial activation, which is a hallmark of neuroinflammation.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)

![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

